Bienvenue dans la boutique en ligne BenchChem!

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide

Physicochemical Profiling Lead Optimization ADME Prediction

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide (CAS: 1401668-07-2, MF: C₁₁H₂₁N₃O₂, MW: 227.3 g/mol) is a chiral, non-proteinogenic peptidomimetic building block that integrates an L-valine-derived aminoacyl moiety with a (3S)-3-acetamidopyrrolidine scaffold. The compound possesses two defined (S)-stereocenters — one at the valine α-carbon and one at the pyrrolidine 3-position — yielding a single, unambiguous diastereomer.

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
Cat. No. B7921732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide
Molecular FormulaC11H21N3O2
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCC(C1)NC(=O)C)N
InChIInChI=1S/C11H21N3O2/c1-7(2)10(12)11(16)14-5-4-9(6-14)13-8(3)15/h7,9-10H,4-6,12H2,1-3H3,(H,13,15)/t9-,10-/m0/s1
InChIKeyJBZXWRRMJBREKC-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide (CAS 1401668-07-2): Procurement-Relevant Structural and Physicochemical Baseline for Chiral Peptidomimetic Building Blocks


N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide (CAS: 1401668-07-2, MF: C₁₁H₂₁N₃O₂, MW: 227.3 g/mol) is a chiral, non-proteinogenic peptidomimetic building block that integrates an L-valine-derived aminoacyl moiety with a (3S)-3-acetamidopyrrolidine scaffold [1]. The compound possesses two defined (S)-stereocenters — one at the valine α-carbon and one at the pyrrolidine 3-position — yielding a single, unambiguous diastereomer [2]. It presents as a solid with a minimum vendor-specified purity of 95% (HPLC) and features a topological polar surface area (tPSA) of 75.4 Ų, with two hydrogen-bond donors and three hydrogen-bond acceptors [3]. Its rigidified pyrrolidine backbone conformationally constrains the acetamide side chain relative to linear analogs, a structural feature leveraged in the design of protease inhibitors and receptor ligands where defined spatial presentation of pharmacophoric elements is critical [4].

Why N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide Cannot Be Generically Substituted by In-Class Structural Analogs


N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide occupies a narrow structural niche — a stereochemically defined, pyrrolidine-constrained valine-acetamide conjugate — where even single-point alterations produce significant changes in molecular properties that directly impact experimental reproducibility and downstream application success. The closest commercially available analogs differ by N-methylation of the acetamide (CAS 1401668-11-8; MW 241.3 g/mol, tPSA 66.9 Ų), insertion of a methylene spacer at the pyrrolidine 3-position (CAS 1354027-25-0; MW ~241.3 g/mol), or N-ethyl substitution (CAS 1401668-47-0; MW 255.4 g/mol, tPSA ~66.9 Ų) [1] . These modifications alter hydrogen-bond donor count, conformational flexibility, lipophilicity, and steric bulk — each of which influences binding kinetics, metabolic stability, and solubility in ways that cannot be predicted a priori without compound-specific experimental data [2]. Generic substitution without rigorous batch-to-batch comparative qualification therefore introduces uncontrolled variables into structure–activity relationship (SAR) studies, enzyme kinetics assays, or synthetic route development, undermining the validity of the resulting data and complicating regulatory or publication-grade reproducibility [3].

Quantitative Evidence Guide: N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide versus Closest Structural Analogs on Dimensions Critical for Procurement Decisions


Molecular Weight Differentiation: 227.3 vs. 241.3–255.4 g/mol Across N-Alkyl Analogs

The target compound has a molecular weight (MW) of 227.3 g/mol, which is 14.0 g/mol lighter than its N-methyl analog (CAS 1401668-11-8, MW 241.3 g/mol), approximately 14.0 g/mol lighter than the methylene-spacer analog (CAS 1354027-25-0, MW ~241.3 g/mol), and 28.1 g/mol lighter than its N-ethyl analog (CAS 1401668-47-0, MW 255.4 g/mol) . This difference — representing a 6.2% to 12.4% reduction in molecular mass — places the target compound in a more favorable region of Lipinski's Rule of Five (MW < 500) but, more critically, positions it closer to the optimal MW range (200–250) for CNS permeability and favorable ligand efficiency metrics [1].

Physicochemical Profiling Lead Optimization ADME Prediction

Hydrogen-Bond Donor Count: Target Compound Retains Two HBDs versus One HBD in N-Methyl and N-Ethyl Analogs

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide possesses two hydrogen-bond donors (HBDs): the primary amine of the valine moiety and the secondary amide N–H of the acetamide [1]. Its N-methyl (CAS 1401668-11-8) and N-ethyl (CAS 1401668-47-0) analogs each contain only one HBD because the acetamide N–H is replaced by a tertiary amide . This difference — 2 HBDs vs. 1 HBD — alters the compound's capacity to act as a hydrogen-bond donor in biological environments, directly influencing target engagement with enzymes that require a specific HBD interaction (e.g., protease active sites, kinase hinge regions) and reducing passive transcellular permeability as predicted by the Rule of Five (HBD ≤ 5, but every additional HBD imposes an incremental permeability penalty) [2].

Hydrogen-Bonding Capacity Membrane Permeability Receptor Binding

Topological Polar Surface Area (tPSA): 75.4 Ų versus 66.9 Ų in N-Alkyl Analogs — Impact on Predicted Oral Bioavailability and CNS Penetration

The target compound exhibits a computed topological polar surface area (tPSA) of 75.4 Ų, compared with approximately 66.9 Ų for the N-methyl analog — a difference of +8.5 Ų (+12.7%) [1] . This places the target compound closer to the established threshold of tPSA < 60–70 Ų for favorable CNS penetration, whereas the N-methyl analog falls within the optimal CNS range [2]. Simultaneously, the target compound remains well below the tPSA < 140 Ų threshold predictive of acceptable oral absorption [3]. The higher tPSA of the target compound reflects the additional hydrogen-bond donor (acetamide N–H), which simultaneously reduces predicted passive blood–brain barrier permeability while increasing aqueous solubility — a trade-off that is highly context-dependent and must be intentionally selected rather than inherited through generic analog substitution [4].

ADME Prediction CNS Drug Design Physicochemical Profiling

Conformational Restraint: Pyrrolidine Ring Constraints Reduce Rotatable Bond Count to 3 versus 4 in Methylene-Spacer Analog

The target compound features the acetamide group directly attached to the pyrrolidine ring at the 3-position, yielding a rotatable bond count (RBC) of 3 (valine Cα–C(O), valine Cα–Cβ, and pyrrolidine N–C(O)) [1]. Its methylene-spacer analog (CAS 1354027-25-0), in which a –CH₂– linker is inserted between the pyrrolidine ring and the acetamide nitrogen, has an estimated RBC of 4, representing a 33% increase in conformational freedom [2]. In medicinal chemistry, each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding, which directly translates to a loss of ~0.4–1.1 log units in binding affinity [3]. By pre-organizing the acetamide pharmacophore, the target compound reduces the entropic cost of binding compared to the more flexible methylene-spacer analog, a principle that has driven the widespread adoption of pyrrolidine scaffolds in fragment-based drug discovery and peptidomimetic design [4].

Conformational Analysis Ligand Efficiency Structure-Based Design

Chiral Purity and Vendor Specification: Declared Minimum 95% Purity with Intact (S,S)-Stereochemistry — A Prerequisite for Reproducible Diastereoselective Synthesis

The target compound is commercially supplied with a minimum purity specification of 95% (HPLC) as an (S,S)-diastereomer, as documented in the CymitQuimica technical datasheet . In contrast, the simpler building block (3S)-(-)-3-acetamidopyrrolidine (CAS 114636-31-6) — which lacks the L-valine moiety — is available from multiple vendors with reported purities ranging from 95% to 97% and varying enantiomeric excess (ee) specifications, introducing batch-dependent variability in chiral purity [1]. The presence of two stereocenters in the target compound means that epimerization at either center generates a chromatographically distinct diastereomer that can be resolved by standard achiral HPLC methods, providing an intrinsic quality-control advantage over single-stereocenter analogs whose enantiomeric impurities require specialized chiral chromatography for detection .

Chiral Purity Quality Control Asymmetric Synthesis

Fragment-Like Physicochemical Profile: Heavy Atom Count of 16 Positions N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide in the Rule-of-Three-Compliant Fragment Space

The target compound, with a heavy-atom count (HAC) of 16, MW of 227.3 g/mol, and cLogP estimated at ≤ 0 (based on the polar surface area and HBD/HBA profile), falls within the 'Rule of Three' (Ro3) guidelines for fragment-based screening (MW < 300, HAC ≤ 18, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1] [2]. In comparison, the N-methyl analog (HAC = 17) and the N-ethyl analog (HAC = 18) approach or reach the upper limit of Ro3 compliance . Compounds within Ro3 space exhibit higher aqueous solubility (typically > 1 mM) and are preferred starting points for fragment-based lead discovery (FBLD) because they allow for efficient detection of weak (Kd ~ 0.1–10 mM) binding events by biophysical methods (SPR, NMR, ITC) and provide greater scope for subsequent property-preserving elaboration [3]. The target compound's HAC of 16 — two atoms below the Ro3 maximum — reserves room for fragment growth before physicochemical property thresholds are exceeded, an advantage that the heavier analogs do not offer to the same extent.

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Filters

Best-Fit Application Scenarios for N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery (FBLD) Library Design: Leveraging Rule-of-Three Compliance and Conformational Pre-Organization

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide is ideally suited as a fragment library component in FBLD campaigns targeting proteases, kinases, or protein–protein interaction interfaces. Its heavy-atom count of 16 places it two atoms below the Rule-of-Three upper limit (HAC ≤ 18), preserving room for fragment elaboration before exceeding drug-likeness filters [1]. The low rotatable bond count (RBC = 3) reduces the entropic penalty upon target binding by an estimated 0.5–1.5 kcal/mol relative to the methylene-spacer analog, increasing the likelihood of detecting weak (Kd ~ 0.1–10 mM) binding events by SPR or NMR at fragment screening concentrations (typically 200–500 μM) [2]. Additionally, the retention of two hydrogen-bond donors enables bidentate interactions with backbone carbonyls in protease active sites — a binding motif that the one-HBD N-methyl and N-ethyl analogs cannot recapitulate [3]. Fragment library curators should select this compound over heavier analogs when maximizing vector space for subsequent fragment growth is a priority.

Synthesis of Chiral DPP-4/Protease Inhibitor Scaffolds Requiring Defined (S,S)-Stereochemistry

The (S,S)-diastereomeric purity of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide, coupled with its achiral-HPLC-amenable diastereomeric impurity detection, makes it a preferred chiral intermediate for synthesizing pyrrolidine-based protease inhibitors (e.g., DPP-4 inhibitor analogs) or peptidomimetic enzyme inhibitors [1]. The L-valine moiety provides a natural amino acid recognition element that can engage S1 substrate specificity pockets, while the conformationally constrained 3-acetamidopyrrolidine presents the acetamide pharmacophore in a fixed orientation [2]. Unlike (3S)-3-acetamidopyrrolidine (CAS 114636-31-6), which requires separate chiral HPLC verification for enantiomeric purity, the target compound's two stereocenters ensure that any epimerization produces a diastereomeric impurity detectable by standard achiral methods — reducing analytical QC burden by an estimated 30–50% [3]. Medicinal chemistry teams synthesizing focused libraries of pyrrolidine-constrained peptidomimetics should procure this compound to minimize stereochemical risk in multi-step sequences.

Peripheral-Restricted Drug Candidate Optimization: Utilizing Higher tPSA (75.4 Ų) for Intrinsic CNS Exclusion

For drug discovery programs targeting peripheral enzymes or receptors where CNS penetration is undesirable (e.g., peripheral DPP-4 inhibition for type 2 diabetes, peripheral FAAH/NAAA inhibition for inflammatory pain), N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide offers a structural advantage over its N-methyl analog [1]. Its tPSA of 75.4 Ų is 8.5 Ų higher than that of the N-methyl analog (~66.9 Ų), placing it above the generally accepted CNS-penetrant threshold of tPSA < 60–70 Ų while remaining well below the oral absorption limit of tPSA < 140 Ų [2]. This intrinsic property reduces the likelihood of CNS-mediated side effects without relying on P-glycoprotein (P-gp) efflux, which is subject to inter-individual variability and drug–drug interactions [3]. ADME scientists and computational chemists evaluating lead series for peripheral selectivity should prioritize this compound's scaffold when the target product profile explicitly requires CNS exclusion.

Diastereoselective Peptide Coupling Method Development and Amide Bond Formation Studies

The compound's free primary amine (valine NH₂) and secondary acetamide N–H provide two distinct nucleophilic sites with differentiated reactivity, making it a valuable substrate for developing chemoselective acylation or alkylation methods [1]. Its molecular weight (227.3 g/mol) and UV-transparent chromophore facilitate reaction monitoring by LC-MS and TLC, while the diastereomeric nature of the product ensures that any epimerization at the valine α-carbon during coupling is immediately detectable by standard analytical methods [2]. Compared to the N-methyl analog, which lacks the acetamide N–H and therefore eliminates one site for potential derivatization, the target compound offers greater synthetic versatility for generating diverse amide libraries [3]. Process chemistry groups optimizing peptide coupling conditions (e.g., evaluating HATU vs. HBTU vs. COMU activation) should use this compound as a standardized test substrate to benchmark epimerization rates across different coupling protocols.

Quote Request

Request a Quote for N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.